molecular formula C18H19NS2 B083540 Pipethiadene CAS No. 15053-99-3

Pipethiadene

Cat. No.: B083540
CAS No.: 15053-99-3
M. Wt: 313.5 g/mol
InChI Key: VZWWTHTUQTYAGH-UHFFFAOYSA-N
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Description

Pipethiadene, also known as this compound, is a useful research compound. Its molecular formula is C18H19NS2 and its molecular weight is 313.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15053-99-3

Molecular Formula

C18H19NS2

Molecular Weight

313.5 g/mol

IUPAC Name

1-methyl-4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidine

InChI

InChI=1S/C18H19NS2/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18/h2-5,8,11H,6-7,9-10,12H2,1H3

InChI Key

VZWWTHTUQTYAGH-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1

Canonical SMILES

CN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1

Other CAS No.

15053-99-3

Synonyms

1-methyl-4-thieno(2,3-c)(2)-benzothiepin-4(9H)-ylidene piperidine
pipethiaden
pipethiadene

Origin of Product

United States

Historical and Conceptual Foundations of Pipethiadene Research

Early Scientific Investigations and Initial Characterization

Pipethiadene, chemically known as 1-methyl-4-(thieno[2,3-c] pasteur.frbenzothiepin-4(9H)-ylidene)piperidine, was first synthesized and characterized in the early 1980s. A key publication from 1983 by a team of researchers including Polívka, Rajšner, Metyš, Holubek, Svátek, Ryska, and Protiva detailed the synthesis of this compound and several related compounds. cas.cz Their work was part of a broader investigation into antiaminic agents derived from the thieno[2,3-c]-2-benzothiepin heterocyclic system. cas.cz

The synthesis involved the reaction of thieno[2,3-c]-2-benzothiepin-4(9H)-one with 1-methyl-4-piperidylmagnesium chloride, which yielded an intermediate amino alcohol. cas.cz The subsequent acid-catalyzed dehydration of this purified alcohol produced the final compound, this compound. cas.czbritannica.com

Initial pharmacological evaluations revealed that this compound possesses significant antihistamine and antiserotonin properties. cas.czbritannica.com Further characterization demonstrated antireserpine and anticataleptic activity. cas.cz These findings positioned this compound as a compound of interest for its potential effects on the central nervous system and its activity against mediators of allergic reactions. cas.cznih.gov The compound was also studied for its potential as a preventive agent for migraine headaches. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 1-methyl-4-(5H-thieno[2,3-c] pasteur.frbenzothiepin-10-ylidene)piperidine PubChem pasteur.fr
Molecular Formula C18H19NS2 PubChem pasteur.fr
Molecular Weight 313.5 g/mol PubChem pasteur.fr
CAS Number 15053-99-3 PubChem pasteur.fr
Appearance Not specified in sources
Solubility Not specified in sources

Evolution of Research Paradigms Relevant to this compound Discovery

The discovery and investigation of this compound were influenced by significant shifts in pharmaceutical research paradigms, particularly those related to antihistamines and psychotropic drugs. The historical trajectory of drug discovery shows a clear lineage from early antihistamines to the development of tricyclic compounds with a wide range of pharmacological activities.

The first generation of H1 receptor antagonists was discovered in the 1930s and became clinically available in the 1940s. wikipedia.org These early antihistamines, such as phenbenzamine (B1679789) and promethazine, were revolutionary for treating allergies but were also noted for their sedative side effects. wikipedia.orgfrontiersin.org This observation prompted further research into the central nervous system effects of these compounds.

A pivotal moment in this evolution was the discovery that modifying the structure of phenothiazine-based antihistamines could lead to compounds with potent psychotropic effects. karger.comoup.com This led to the development of chlorpromazine (B137089) and, subsequently, the entire class of tricyclic antidepressants (TCAs) in the 1950s, with imipramine (B1671792) being a primary example. nih.govrsdjournal.org TCAs were named for their characteristic three-ring chemical structure and were found to act by inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine. nih.govwikipedia.org

This paradigm—modifying existing antihistamine and tricyclic scaffolds to explore new therapeutic activities—dominated psychopharmacological research for decades. oup.com The investigation of novel heterocyclic systems, such as the dibenzothiepins and their thieno-analogs like this compound, was a direct extension of this research trend. cas.czontosight.ai Scientists were actively searching for new molecules that could interact with histamine (B1213489) and serotonin receptors, which were recognized as important targets for treating a variety of conditions, from allergies to psychiatric disorders. ijiapp.comdrugbank.com The development of this compound, with its dual antihistamine and antiserotonin activity, fits squarely within this research context of seeking novel tricyclic compounds with specific neurotropic and antiaminic profiles. cas.cz

Milestones in Academic Understanding of Related Chemical Entities

The academic groundwork for the synthesis of this compound was laid by extensive research into related tricyclic chemical entities, primarily dibenzothiepins. Dibenzothiepins, which feature a seven-membered thiepin ring fused to two benzene (B151609) rings, were a subject of significant interest in medicinal chemistry throughout the mid-20th century.

Research into dibenzothiepin derivatives revealed their potential for a wide range of biological activities. jst.go.jp Various studies demonstrated that compounds within this class could exhibit neurotropic and psychotropic effects, including antipsychotic and antidepressant properties. ontosight.aijst.go.jp This established the dibenzothiepin core as a valuable pharmacophore for the development of new drugs targeting the central nervous system.

The synthesis of numerous derivatives allowed for the exploration of structure-activity relationships, showing how modifications to the tricyclic core or its side chains could influence pharmacological effects. jst.go.jp For instance, research into compounds like prothiadene and other dibenzo[b,e]thiepin derivatives provided valuable insights into how structural changes impacted antidepressant activity. cas.cz By the late 1970s and early 1980s, the development of derivatives had become a sophisticated strategy in medicinal chemistry. researchgate.netnobelprize.orgmendelu.cz

The creation of this compound represents a logical progression of this research, extending the established knowledge of dibenzothiepins to the thieno[2,3-c]-2-benzothiepin system. This involved replacing one of the benzene rings with a thiophene (B33073) ring, creating a novel heterocyclic structure. This milestone was built upon the established understanding that the tricyclic thiepin scaffold was a promising basis for discovering compounds with potent antihistamine and antiserotonin activities. cas.cz

Table 2: Key Research Findings on this compound and Related Compounds

Compound/Class Key Finding Year Primary Researchers/Context
First Antihistamines Discovery of the first synthetic antihistamine, leading to drugs for allergy treatment. britannica.com 1937 Daniel Bovet pasteur.frbritannica.com
Tricyclic Antidepressants (TCAs) Imipramine, derived from antihistamine research, found to have antidepressant properties. nih.gov 1950s Discovery during antipsychotic research. nih.gov
Cyproheptadine A potent antihistamine and antiserotonin agent was synthesized and evaluated clinically. 1961 Stone et al.
Dibenzothiepin Derivatives Synthesis and investigation of various derivatives for neurotropic and psychotropic effects. jst.go.jp 1970s-1980s Multiple research groups, including Protiva's team. jst.go.jpcas.cz
This compound Synthesis and characterization as a potent antihistamine and antiserotonin agent. cas.cz 1983 Polívka, Protiva, et al. cas.cz

Chemical Synthesis Strategies for Pipethiadene and Its Analogues

Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scribd.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. scribd.comyoutube.com This process allows for the identification of multiple potential synthetic routes. scribd.com For complex molecules like pipethiadene, which features a tricyclic thieno[2,3-c]-2-benzothiepin core, retrosynthetic analysis is instrumental in devising a viable synthetic plan.

A primary disconnection strategy for this compound would involve the cleavage of the exocyclic double bond, leading to a ketone intermediate. This key intermediate, a 4,9-dihydrothieno[2,3-c]-2-benzothiepin-4-one derivative, can be further disconnected. A logical subsequent disconnection is the bond between the thiophene (B33073) ring and the benzothiepin system. This leads to simpler precursors, such as a substituted thiophene and a benzothiepin fragment. The design of these precursors is guided by the availability of starting materials and the feasibility of the forward reactions. d-nb.info

The design of this compound analogues often involves modifying the substituents on the aromatic rings or altering the side chain attached to the central ring system. nih.govrsc.orgnih.govnih.gov Retrosynthetic analysis helps in identifying which bonds can be formed late in the synthesis to allow for the introduction of molecular diversity. drugdiscoverytrends.com For instance, the final step in many syntheses of this compound analogues is a Wittig reaction or a similar olefination, which allows for the facile introduction of various side chains. researchgate.net

Classical Synthetic Routes to this compound Scaffolds

The classical synthesis of the this compound scaffold has been a subject of study, with various routes developed to construct the core tricyclic system. These methods typically involve multi-step sequences and have been refined over time to improve yields and selectivity.

Key Reaction Steps and Intermediates

A common approach to the this compound scaffold begins with the construction of the central benzothiepin ring. This is often achieved through an intramolecular cyclization reaction. For instance, a key intermediate is often a ketone derivative of the 4,9-dihydrothieno[2,3-c]-2-benzothiepin system. researchgate.net

The synthesis of this key ketone intermediate can be accomplished through several pathways. One reported method involves the Wittig reaction of a ketone with 3-dimethylaminopropylidenetriphenylphosphorane, which results in a mixture of geometric isomers. researchgate.net The desired E-isomer, dithiadene, can be obtained by treating the mixture with 80% sulfuric acid, which favors its formation. researchgate.net

Another critical step is the dehydration of an alcohol precursor to form the exocyclic double bond of this compound. researchgate.net The pure alcohol intermediate can be subjected to acid-catalyzed dehydration to yield the final product. researchgate.net The synthesis of various analogues often involves the preparation of demethylated or oxidized derivatives as potential metabolites for pharmacokinetic studies. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of process development in chemical synthesis, aiming to maximize yield and selectivity while minimizing costs and environmental impact. medpharmres.comgd3services.comrsc.org Factors such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts are systematically varied to find the optimal parameters. medpharmres.com

In the context of this compound synthesis, the Wittig reaction conditions can be optimized to control the ratio of Z and E isomers. researchgate.net The subsequent acid-catalyzed isomerization is a key step where the concentration of the acid and the reaction temperature can be fine-tuned to maximize the yield of the desired E-isomer. researchgate.net Similarly, the dehydration step to form the final product requires careful selection of the acid catalyst and reaction conditions to avoid side reactions and ensure high conversion. researchgate.net

Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space and identify optimal conditions. galchimia.com This approach allows for the simultaneous investigation of multiple variables and their interactions, leading to a more robust and efficient process. medpharmres.comgalchimia.com

Modern Synthetic Methodologies in this compound Production

Recent advances in synthetic chemistry offer new tools and strategies that can be applied to the synthesis of this compound and its analogues, potentially leading to more efficient, safer, and sustainable processes.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch processing. mdpi.comwuxiapptec.comresearchgate.net These include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. mdpi.comwuxiapptec.com

While specific applications of flow chemistry to this compound synthesis are not extensively documented in the provided search results, the principles of flow chemistry are applicable to many of the key transformations involved. For example, the Wittig reaction and the subsequent isomerization and dehydration steps could potentially be translated to a flow process. This could allow for better control over reaction parameters, leading to improved yields and selectivity. drugdiscoverytrends.comwuxiapptec.comscielo.br The use of packed-bed reactors with immobilized catalysts or reagents could also simplify purification and product isolation. mdpi.com

Stereoselective and Enantioselective Synthesis Approaches

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. libretexts.org Stereoselective and enantioselective synthesis aims to produce a single stereoisomer of a chiral molecule. mdpi.comnih.govmdpi.comrsc.orgamazon.com

For this compound analogues that may contain stereocenters, enantioselective synthesis would be crucial. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of readily available enantiopure materials. libretexts.orguva.esorganic-chemistry.org For instance, asymmetric hydrogenation or reduction of a ketone intermediate could establish a chiral center in the this compound scaffold. beilstein-journals.orgmdpi.com The development of enantioselective methods for the synthesis of this compound analogues would be a significant advancement, allowing for the investigation of the pharmacological properties of individual enantiomers. nih.gov

Derivatization and Structural Modification Strategies for this compound Analogues

Introduction of Functional Groups

The introduction of new functional groups onto the this compound framework can be achieved through various synthetic reactions. These modifications can target the piperidine (B6355638) nitrogen, the aromatic thiophene ring, or the pyridine (B92270) portion of the scaffold.

Modifications at the Piperidine Nitrogen: The secondary amine in the piperidine ring of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core is a common site for derivatization. One significant strategy involves the introduction of complex substituents via alkylation or acylation. For instance, a series of novel tetrazole derivatives has been synthesized by first reacting 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid with various amines to form intermediate amides. These amides are then converted into 1,5-disubstituted tetrazoles. heteroletters.org This multi-step synthesis demonstrates the introduction of a bulky, heterocyclic functional group onto the piperidine nitrogen, which can significantly alter the molecule's interaction with biological targets. heteroletters.org

Starting Material (Amide Intermediate)ReagentsFinal Product (Tetrazole Derivative)
2-(2-chlorophenyl)-N-phenyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide1. PCl₅ 2. NaN₃5-((2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
N-(4-chlorophenyl)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide1. PCl₅ 2. NaN₃5-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)(2-chlorophenyl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
2-(2-chlorophenyl)-N-(p-tolyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide1. PCl₅ 2. NaN₃5-((2-chlorophenyl)(1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Table 1: Synthesis of Tetrazole Derivatives from Amide Intermediates of a this compound Analogue. heteroletters.org

Modifications on the Thienopyridine Core: The thienopyridine core itself provides opportunities for functionalization. Halogenation of the heterocyclic system creates versatile intermediates for further modification. For example, bromo- or chloro-substituted thienopyridines can undergo a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups. researchgate.net

These methods allow for the systematic exploration of substituents on the aromatic part of the scaffold, which is crucial for fine-tuning electronic properties and receptor binding interactions. researchgate.netevitachem.com Furthermore, functional groups like esters, present on analogues, can be hydrolyzed to the corresponding carboxylic acids, which then serve as handles for further derivatization, such as amide formation. evitachem.com

Reaction TypeGeneric ReactantsGeneric ProductPurpose of Modification
Suzuki Coupling Halogenated Thienopyridine + Ar-B(OH)₂Aryl-Substituted ThienopyridineIntroduce diverse aromatic or aliphatic groups.
Buchwald-Hartwig Halogenated Thienopyridine + R₂NHAmino-Substituted ThienopyridineIntroduce primary or secondary amine functionalities.
Ester Hydrolysis Thienopyridine-COORThienopyridine-COOHCreate a carboxylic acid intermediate for further coupling.

Table 2: Common Derivatization Reactions for Thienopyridine Scaffolds. researchgate.netevitachem.com

Heterocyclic Ring Modifications

More profound structural changes involve the alteration of the heterocyclic rings of the this compound scaffold. These modifications can include changing the heteroatoms within the rings, altering the degree of saturation, or building additional fused rings.

Heteroatom Substitution: A key strategy for modifying the physicochemical properties of a heterocyclic scaffold is to replace one heteroatom with another. In a study on isomeric thieno[2,3-b]pyridine (B153569) antiproliferative agents, a major issue was poor water solubility. To address this, the sulfur atom of the thiophene ring was replaced with a nitrogen atom, transforming the thieno[2,3-b]pyridine core into a 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov This modification, coupled with the addition of a morpholine (B109124) moiety, increased aqueous solubility by three orders of magnitude. nih.gov While this particular change led to a decrease in the desired biological activity, it exemplifies a powerful strategy to modulate properties like solubility by altering the fundamental ring structure.

Original ScaffoldModified ScaffoldKey ChangeImpact on Properties
Thieno[2,3-b]pyridine1H-Pyrrolo[2,3-b]pyridineSulfur replaced by Nitrogen (S → N)Significantly increased aqueous solubility. nih.gov

Table 3: Example of Heterocyclic Ring Modification by Heteroatom Substitution.

Modification of Saturation and Ring Architecture: Altering the saturation level of the piperidine ring is another valid derivatization approach. For instance, introducing unsaturation to form a tetrahydropyridine (B1245486) derivative can change the geometry and electronic properties of the molecule, potentially leading to improved potency. dndi.org

Structure Activity Relationship Sar Studies of Pipethiadene Derivatives

Elucidation of Key Pharmacophores within Pipethiadene Structure

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, several key pharmacophoric elements can be identified based on its structure and analogy with other tricyclic antihistamines. auburn.eduncats.io

The primary features are:

The Tricyclic Ring System: The rigid thieno[2,3-c] ncats.iobenzothiepine scaffold forms the core of the molecule. ontosight.ai In many tricyclic drugs, the two aromatic rings (in this case, benzene (B151609) and thiophene) must adopt a non-coplanar conformation to fit effectively into the receptor binding pocket. auburn.edu This three-dimensional arrangement is essential for establishing key interactions.

The Basic Amine Center: The nitrogen atom in the 1-methylpiperidine (B42303) ring is a critical feature. At physiological pH, this amine is typically protonated, allowing it to form a strong ionic bond with an anionic residue, such as a carboxylate group from an aspartic acid or glutamic acid residue, in the target receptor. auburn.edu

The Exocyclic Double Bond: The ylidene group (=C) that connects the piperidine (B6355638) ring to the tricyclic system provides a fixed, rigid geometry between these two key moieties. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding.

Hydrophobic Regions: The aromatic benzene and thiophene (B33073) rings constitute large, non-polar surfaces that contribute to binding through hydrophobic and van der Waals interactions with non-polar pockets within the receptor.

While a specific pharmacophore model for this compound is not widely published, models for other dibenzo[b,f]thiepin (B8686691) derivatives, such as the antipsychotic Clorotepine, have been developed, highlighting the importance of the tricyclic core and the precise spatial arrangement of the appended amine-containing side chain. wikipedia.org

Positional Scanning and Substituent Effects on Biological Activity

Positional scanning involves systematically introducing various substituents at different positions on the lead compound to probe the chemical space around the molecule and determine the effect on biological activity. These effects can be broadly categorized as electronic, steric, and hydrophobic. nih.gov

For this compound derivatives, key positions for modification would include:

The Benzene Ring: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electron density (π-system) of the ring, affecting cation-π or π-π stacking interactions.

The Thiophene Ring: Similar to the benzene ring, substitution on the thiophene ring can modulate electronic properties.

The Piperidine Nitrogen: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or a hydrogen atom (N-demethylation). This modifies the basicity (pKa) and steric bulk around the crucial nitrogen center. nih.govtandfonline.com

The following table provides an illustrative example of how substituent changes on a hypothetical this compound scaffold might influence receptor binding affinity (Ki).

CompoundModification (Position)Substituent (R)Hypothetical Receptor Affinity Ki (nM)Comment
Parent (this compound)Piperidine Nitrogen-CH₃15Baseline activity.
Derivative 1Piperidine Nitrogen-H25N-demethylation slightly decreases affinity, possibly due to altered pKa or hydrophobic interaction. nih.gov
Derivative 2Piperidine Nitrogen-CH₂CH₃40Larger ethyl group may introduce steric hindrance at the binding site.
Derivative 3Benzene Ring (para-position)-Cl8Electron-withdrawing chloro group may enhance binding through specific interactions.
Derivative 4Benzene Ring (para-position)-OCH₃22Electron-donating methoxy (B1213986) group slightly reduces affinity, possibly altering electronic requirements.

This table is for illustrative purposes only to demonstrate the principles of positional scanning and does not represent published experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net QSAR models allow for the prediction of activity for new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. frontiersin.org

A QSAR model is typically represented by an equation. The Hansch analysis is a classic approach, correlating biological activity (expressed as log(1/C), where C is the concentration required for a certain effect) with physicochemical parameters:

Hydrophobicity (logP or π): Describes the compound's partitioning between an oily and an aqueous phase.

Electronic Effects (σ): The Hammett constant, which quantifies the electron-donating or electron-withdrawing ability of a substituent.

Steric Effects (Es or MR): Parameters that describe the size and shape of the substituent.

Although no specific QSAR model for this compound derivatives is available in the reviewed literature, a hypothetical Hansch-type equation for a series of its analogs might look as follows:

log(1/C) = k₁π - k₂(σ)² + k₃(Es) + k₄

In this illustrative equation:

log(1/C) is the biological activity.

π is the substituent's hydrophobicity constant. The positive coefficient k₁ suggests that increasing hydrophobicity is beneficial for activity.

σ is the Hammett constant. The parabolic term k₂(σ)² might indicate that an optimal electronic density is required, with activity decreasing if the substituent is too strongly electron-donating or withdrawing.

Es is a steric parameter. The positive coefficient k₃ would imply that bulkier groups are favored.

k₄ is a constant for the series.

Such QSAR studies have been successfully applied to related structures, such as piperazine (B1678402) derivatives, to rationalize and guide the development of new ligands. frontiersin.org

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Series

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively.

Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom (heavy atom). It helps identify compounds that achieve high potency with a minimal number of atoms, avoiding unnecessary molecular complexity. LE = (1.4 * pIC₅₀) / N (where pIC₅₀ = -log(IC₅₀) and N = number of heavy atoms)

Lipophilic Efficiency (LLE or LipE): Relates a compound's potency to its lipophilicity (logP). High LLE values are desirable, as they indicate high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. LLE = pIC₅₀ - logP

The following illustrative table demonstrates how these metrics could be applied to a hypothetical series of this compound derivatives to guide lead optimization.

CompoundHypothetical pIC₅₀Heavy Atoms (N)Hypothetical logPCalculated LECalculated LLE
Derivative A7.5223.80.483.7
Derivative B8.2285.00.413.2
Derivative C7.8233.50.474.3

This table is for illustrative purposes only. pIC₅₀, logP, and Heavy Atom counts are hypothetical.

In this example, Derivative B is the most potent (pIC₅₀ = 8.2), but it is larger and more lipophilic, resulting in a lower LE and LLE. Derivative C, while slightly less potent than B, shows a much better balance of properties, with a high LLE of 4.3, making it a more promising candidate for further development.

Insufficient Information to Generate Article on the Chemical Compound "this compound"

Following a comprehensive search for scientific data on the chemical compound this compound, it has been determined that there is insufficient detailed information available in the public domain to construct the requested article. While this compound is identified as a histamine (B1213489) H1 and serotonin (B10506) antagonist, specific quantitative data regarding its receptor pharmacology and molecular mechanisms of action, as required by the detailed outline, are not readily accessible.

The requested article structure necessitated in-depth information for the following sections:

Receptor Pharmacology and Molecular Mechanisms of Action of Pipethiadene

Intracellular Signaling Pathways Modulated by Pipethiadene:This section aimed to explore the downstream effects of this compound's receptor binding, including its influence on G-protein coupling and second messenger systems. Despite searches for "this compound signal transduction," "this compound G-protein coupling," and "this compound second messenger effects," no specific studies detailing these mechanisms were found.

While some sources mention this compound, particularly in comparison to the structurally similar drug Pizotifen (B1678498), they lack the granular, quantitative, and mechanistic details essential for a professional and authoritative scientific article as per the user's stringent requirements. The absence of this specific data prevents the creation of the requested interactive data tables and the thorough, informative, and scientifically accurate content for each specified subsection.

Therefore, due to the lack of available scientific literature on the specific molecular and pharmacological properties of this compound, the generation of the requested article is not possible at this time.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

G-Protein Coupled Receptors constitute a large and diverse family of transmembrane proteins that are primary targets for a vast number of pharmaceuticals. mdpi.com These receptors detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response. imperial.ac.ukpromegaconnections.com Upon binding of a ligand, the receptor undergoes a conformational change, allowing it to activate an associated G-protein. imperial.ac.uk This activation initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or the phosphatidylinositol pathway, which modulates various cellular functions. imperial.ac.ukfrontiersin.org

This compound's mechanism of action is centered on its ability to bind to and modulate the activity of several GPCR subtypes. It is known to possess antihistaminic and anticholinergic properties. drugbank.com Its antihistaminic effects are due to its interaction with histamine (B1213489) H1 receptors, while its anticholinergic activity stems from binding to muscarinic acetylcholine (B1216132) receptors. drugbank.commedchemexpress.comarxiv.org Furthermore, this compound acts as a serotonin (B10506) receptor antagonist, specifically targeting the 5-HT2A and 5-HT2C receptors. nih.gov By blocking these receptors, this compound prevents the endogenous ligands—histamine, acetylcholine, and serotonin—from binding and initiating their respective signaling cascades.

Ion Channel Modulation and Ligand-Gated Channels

Ligand-gated ion channels (LGICs) are a class of integral membrane proteins distinct from GPCRs that allow ions to pass through the membrane in response to the binding of a chemical messenger. guidetopharmacology.orgresearchgate.net These channels are critical for rapid synaptic transmission in the nervous system. nih.gov Based on available research, the principal pharmacological activities of this compound are attributed to its effects on GPCRs. There is no significant evidence to suggest that this compound's mechanism of action involves direct modulation of ligand-gated ion channels. drugbank.comnih.gov

Enzyme Inhibition and Activation Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, while activators increase it. nih.govresearchgate.net These processes are fundamental to the regulation of metabolic pathways. researchgate.net While this compound is metabolized by enzymes, such as those in the cytochrome P450 system, its primary therapeutic actions are not believed to result from the direct inhibition or activation of specific enzymes. The literature focuses on its role as a receptor antagonist rather than an enzyme modulator. drugbank.comnih.gov

Functional Pharmacological Characterization in In Vitro Systems

The pharmacological profile of this compound has been characterized using various in vitro systems, which allow for the detailed study of its interaction with specific receptors and the resulting cellular responses. These assays are crucial for determining its functional activity as an agonist, antagonist, or inverse agonist, and for quantifying its potency and efficacy.

Agonist, Antagonist, and Inverse Agonist Profiling

Pharmacological ligands are classified based on their effect on receptor activity. Agonists activate receptors to produce a biological response. Antagonists block the action of agonists but have no effect on their own. Inverse agonists produce an effect opposite to that of an agonist by reducing the constitutive or basal activity of a receptor.

This compound is functionally profiled as an antagonist at multiple receptor sites. It is a known serotonin receptor antagonist, with activity at 5-HT2A and 5-HT2C receptors. nih.gov It also exhibits potent antihistaminic properties, acting as an antagonist at histamine H1 receptors. drugbank.comnih.gov It is important to note that many first-generation H1-antihistamines, previously classified as simple antagonists, are now understood to function as inverse agonists, reducing the receptor's basal activity. This compound's profile as a classic antihistamine suggests it likely shares this inverse agonist characteristic at the H1 receptor. Additionally, its anticholinergic effects confirm its role as an antagonist at muscarinic acetylcholine receptors. drugbank.com

Table 1: Functional Profile of this compound at Key Receptors

Receptor TargetReceptor FamilyFunctional ActivityReference
5-HT2ASerotonin (GPCR)Antagonist nih.gov
5-HT2CSerotonin (GPCR)Antagonist nih.gov
Histamine H1Histamine (GPCR)Antagonist / Inverse Agonist drugbank.comnih.gov
MuscarinicAcetylcholine (GPCR)Antagonist drugbank.com

Efficacy and Potency Determination in Cellular Assays

The efficacy and potency of a drug are critical pharmacological parameters determined through cellular assays. Efficacy refers to the maximum response a drug can produce, while potency refers to the concentration of a drug required to produce 50% of its maximal effect (EC50) or inhibition (IC50). drugbank.com Binding affinity (Ki), the measure of how tightly a drug binds to a receptor, is also determined in these in vitro settings. nih.gov

While this compound is recognized as a potent antagonist, specific quantitative data on its binding affinity (Ki) and functional potency (IC50/EC50) from cellular assays are not extensively detailed in the readily available scientific literature. For comparison, its close structural analog, Pizotifen, is known to be a potent 5-HT2 receptor antagonist with a high affinity for the 5-HT1C binding site. nih.gov The characterization of this compound's potency is often described qualitatively as a potent antihistamine and serotonin antagonist. drugbank.comnih.gov Functional assays, such as measuring the inhibition of agonist-stimulated intracellular calcium flux or second messenger accumulation (e.g., inositol (B14025) phosphate), are standard methods used to determine the potency of such antagonists.

Table 2: Key Parameters in Pharmacological Assays

ParameterDefinitionRelevanceReference
Ki Inhibition ConstantMeasures the binding affinity of an antagonist to a receptor. A lower Ki value indicates higher affinity. nih.gov
IC50 Half-maximal Inhibitory ConcentrationThe concentration of an antagonist required to inhibit a specific biological response by 50%. mdpi.comdrugbank.com
EC50 Half-maximal Effective ConcentrationThe concentration of an agonist that produces 50% of the maximal possible effect. mdpi.comdrugbank.com
Emax Maximum EfficacyThe maximum biological response a ligand can produce upon binding to a receptor.

Preclinical Pharmacological Characterization of Pipethiadene in Non Human Models

In Vitro Pharmacological Profiling in Cell Lines and Tissue Preparations

The in vitro pharmacological profile of pipethiadene has been established through a series of studies on isolated tissues and cell preparations, revealing its potent antagonist activity at key biogenic amine receptors.

Receptor Occupancy Studies in Isolated Tissues

This compound has demonstrated significant antagonist activity at histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors in studies using isolated tissue preparations. The compound's potency in antagonizing the contractile responses induced by histamine and serotonin has been quantified, providing insight into its receptor occupancy.

In isolated guinea pig ileum, a standard preparation for assessing H1 receptor antagonism, this compound effectively inhibits histamine-induced contractions. Similarly, its antiserotonergic properties have been characterized in the isolated rat uterus, a tissue sensitive to the contractile effects of serotonin. These studies indicate that this compound occupies and blocks these receptors, preventing the downstream signaling that leads to smooth muscle contraction. The antagonist effects of this compound on histamine and serotonin receptors are considered a key aspect of its pharmacological profile. The compound also exhibits weak anticholinergic activity, as observed in its ability to antagonize acetylcholine-induced spasms in isolated rat jejunum, although this effect is considerably less pronounced than its antihistaminic and antiserotonergic actions.

Table 1: Antagonistic Activity of this compound in Isolated Tissue Preparations

AgonistTissue PreparationSpeciesMeasured Effect
HistamineIleumGuinea PigInhibition of contraction
Serotonin (5-HT)UterusRatInhibition of contraction
Acetylcholine (B1216132)JejunumRatInhibition of spasm

Functional Assays in Primary Cell Cultures

While specific data on functional assays of this compound in primary cell cultures are not extensively detailed in the available literature, the results from isolated tissue studies provide a strong indication of its functional antagonism. Functional assays are designed to measure the biological response of a cell to a substance. wikipedia.org The inhibition of smooth muscle contraction in isolated tissues is a direct measure of the functional consequences of this compound's receptor blockade. These assays demonstrate that this compound does not merely bind to the receptors but effectively prevents the physiological response initiated by the natural agonists. The potent antihistaminic and antiserotonin activities observed in these functional tissue assays are central to its pharmacological characterization. nih.gov

In Vivo Pharmacological Effects in Animal Models

The in vivo pharmacological effects of this compound have been investigated in various animal models, primarily in rodents, to understand its physiological and behavioral impact. These studies have confirmed its potent antihistaminic and antiserotonergic activities and have also revealed significant effects on the central nervous system.

Pharmacodynamic Responses in Rodent Models

In rodent models, this compound has been shown to exert significant pharmacodynamic effects consistent with its in vitro profile. A notable effect is its potent antagonism of reserpine-induced ptosis in mice. Reserpine depletes monoamines such as norepinephrine, dopamine (B1211576), and serotonin from nerve endings, leading to a state of sedation and ptosis (drooping of the eyelids). patsnap.com The ability of this compound to counteract this effect suggests a functional interaction with monoaminergic systems in the central nervous system.

Furthermore, this compound has demonstrated anticataleptic properties in rats. Catalepsy, a state of motor immobility and waxy flexibility, can be induced by certain neuroleptic drugs that block dopamine D2 receptors. qima-lifesciences.com The anticataleptic activity of this compound indicates a potential modulatory effect on the extrapyramidal motor system, distinguishing it from typical neuroleptic agents that often induce catalepsy.

Efficacy Studies in Established Animal Models of Biological Processes

This compound has shown efficacy in animal models of allergic reactions. Specifically, it has a potent inhibitory effect on passive cutaneous anaphylaxis (PCA) in rats. nih.gov The PCA reaction is a classic in vivo model of a Type I hypersensitivity reaction, which is largely mediated by the release of histamine and serotonin. The strong inhibition of this reaction by this compound underscores its potent combined antihistaminic and antiserotonergic activity in a complex biological process.

Comparative Preclinical Pharmacology with Reference Compounds

The preclinical pharmacological profile of this compound has been compared to that of other established compounds, particularly those with similar antihistaminic and antiserotonergic properties, such as pizotifen (B1678498) and cyproheptadine.

In the rat passive cutaneous anaphylaxis model, this compound demonstrated potent inhibitory activity, comparable to that of pizotifen and cyproheptadine. nih.gov This highlights its standing as a potent agent in models of allergic reaction.

In a study evaluating teratogenic and cytogenetic effects in mice, this compound was compared with pizotifen. patsnap.com Both compounds, at the tested oral doses, led to a significant reduction in fetal weight, suggesting a potential for embryotoxicity. However, neither compound was found to be teratogenic or to increase the frequency of micronuclei and chromosome aberrations in the bone marrow cells of the dams. patsnap.com

Table 2: Comparative In Vivo Effects of this compound and Reference Compounds

TestSpeciesThis compound EffectPizotifen EffectCyproheptadine Effect
Passive Cutaneous Anaphylaxis (PCA) InhibitionRatPotent InhibitionPotent InhibitionPotent Inhibition
Fetal WeightMouseSignificant ReductionSignificant ReductionNot Reported
TeratogenicityMouseNo EffectNo EffectNot Reported

Metabolic Pathways and Biotransformation of Pipethiadene in Non Human Systems

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models provide a comprehensive understanding of a compound's metabolic fate, encompassing absorption, distribution, metabolism, and excretion.

Specific studies detailing the identification and quantification of major metabolites of Pipethiadene in the biofluids (such as plasma, urine, and bile) and tissues of animal models are not described in the available scientific literature. Such studies would typically involve the administration of this compound to species like rats, mice, or dogs, followed by the analysis of biological samples to identify the chemical structures of the resulting metabolites.

While cytochrome P450 (CYP) enzymes are the primary system for the metabolism of many xenobiotics, the specific CYP isozymes or any non-CYP enzymes involved in the biotransformation of this compound have not been identified in published research. Determining the responsible enzyme systems is critical for predicting potential drug-drug interactions and understanding inter-species differences in metabolism.

Identification of Major Metabolites in Animal Biofluids and Tissues

Mechanistic Studies of Metabolic Pathways

Detailed mechanistic studies that would elucidate the specific biochemical reactions and intermediates involved in the metabolic pathways of this compound are not available in the public domain. Such research would provide a deeper understanding of how the structure of this compound is altered by metabolic enzymes. A teratological and cytogenetical evaluation of this compound in mice has been conducted, suggesting some level of in vivo assessment of the compound. sav.sk However, this study does not provide data on its metabolic pathways.

Role of Specific Isoforms in this compound Metabolism

While direct studies identifying the specific cytochrome P450 isoforms responsible for this compound metabolism are scarce, the metabolism of other tricyclic compounds is well-characterized and provides a strong basis for inference. nih.govnih.gov The metabolism of TCAs, which share structural similarities with this compound, is predominantly carried out by hepatic CYP enzymes. nih.govnih.govwikipedia.org Key isoforms involved in the biotransformation of TCAs include CYP2D6, CYP2C19, CYP3A4, and CYP1A2. psychdb.comscite.ai

Given the structure of this compound, which includes a tertiary amine and a thiepin ring system, it is plausible that its metabolism follows similar pathways. The major metabolic reactions anticipated would be N-demethylation of the piperidylidene moiety and oxidation of the sulfur atom in the thiepin ring. cas.cz

Table 1: Postulated Role of Cytochrome P450 Isoforms in this compound Metabolism

IsoformPostulated Metabolic ReactionRationale based on Structurally Similar Compounds
CYP2C19 N-demethylationA principal enzyme in the demethylation of many tricyclic antidepressants. scite.ai
CYP2D6 Aromatic or aliphatic hydroxylationKnown to hydroxylate the ring structures of various TCAs. scite.ai
CYP3A4 N-demethylation, S-oxidationHas a broad substrate specificity and is involved in the metabolism of many tertiary amines and sulfur-containing compounds. scite.ai
CYP1A2 N-demethylationContributes to the demethylation of several tricyclic compounds. scite.ai

Metabolic Soft Spots Identification

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic transformation. Identifying these spots is crucial for understanding a drug's pharmacokinetic profile. For this compound, the likely metabolic soft spots can be inferred from its chemical structure and from a 1983 study that synthesized several potential metabolites for pharmacokinetic analysis. cas.cz

The primary metabolic pathways are predicted to be N-demethylation and oxidation at the sulfur and nitrogen atoms. cas.cz The potential metabolites synthesized for these studies included the demethyl analogue, S-oxide, demethyl S-oxide, N-oxide, and N,S-dioxide. cas.cz This suggests the following sites on the this compound molecule are key metabolic soft spots.

Table 2: Identified Metabolic Soft Spots of this compound

Metabolic Soft SpotType of ReactionPotential Metabolite(s)
N-methyl group of the piperidylidene ring N-DemethylationDemethyl-pipethiadene
Sulfur atom (position 2) in the thiepin ring S-OxidationThis compound S-oxide
Nitrogen atom (position 1) of the piperidylidene ring N-OxidationThis compound N-oxide
Combined N-demethylation and S-oxidation N-Demethylation and S-OxidationDemethyl-pipethiadene S-oxide
Combined N-oxidation and S-oxidation N-Oxidation and S-OxidationThis compound N,S-dioxide

These transformations would increase the polarity of the molecule, facilitating its excretion from the body. The aromatic rings of the thieno[2,3-c]-2-benzothiepin core could also potentially undergo hydroxylation, a common metabolic pathway for many aromatic compounds, likely mediated by CYP enzymes such as CYP2D6. nih.govscite.ai However, without direct experimental data from in vitro or in vivo studies in non-human systems, the exact metabolic profile and the quantitative importance of each pathway remain speculative.

Advanced Analytical Methodologies for Pipethiadene Characterization

Chromatographic Techniques for Separation and Quantificationphysionet.orgnih.govresearchgate.netnih.gov

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like Pipethiadene, enabling the separation of the parent drug from its metabolites and other matrix components, which is essential for accurate quantification. ijsra.netopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) Methodsphysionet.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. openaccessjournals.com It is widely used for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is a common mode used for compounds like this compound, where a nonpolar stationary phase is used with a polar mobile phase. pensoft.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. openaccessjournals.com

Key parameters in HPLC method development for this compound include the choice of stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with modifiers like formic acid or ammonium (B1175870) formate), flow rate, and detector settings (e.g., UV-Vis). pensoft.netnih.gov HPLC methods are instrumental in determining the purity of this compound and for its quantification in various matrices. scirp.orgbjbms.org The versatility of HPLC is enhanced by its compatibility with various detectors, including mass spectrometry, which provides a powerful hyphenated technique (LC-MS). bjbms.org

Table 1: Representative HPLC Parameters for Pharmaceutical Analysis

Parameter Typical Setting Purpose
Column C18, C8 Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) Elution and separation of components
Flow Rate 0.5 - 2.0 mL/min Influences analysis time and resolution
Detection UV/Vis (e.g., 254 nm) Quantification and detection of analytes
Injection Volume 5 - 20 µL Introduction of the sample into the system

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity and separation efficiency |

Gas Chromatography (GC) Applicationsphysionet.orgnih.gov

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. americanpeptidesociety.org GC is particularly useful for the analysis of residual solvents and potential volatile impurities in the drug substance. scirp.orgphenomenex.com

In the context of this compound, GC can be employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug by quantifying it and its metabolites in biological samples. The technique's high sensitivity and selectivity, especially when coupled with a mass spectrometer (GC-MS), allow for the precise identification and quantification of trace amounts of substances. phenomenex.commdpi.com

Table 2: General GC Parameters for Drug Analysis

Parameter Typical Setting Purpose
Column Capillary columns (e.g., HP-5MS) High-resolution separation of volatile compounds
Carrier Gas Helium, Nitrogen Mobile phase to transport the sample
Injector Temperature 250 - 300 °C Vaporization of the sample
Oven Program Temperature gradient Separation of compounds based on boiling points

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Detection and identification of eluted compounds |

Ultra-Performance Liquid Chromatography (UPLC) Techniqueschromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. waters.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation that can handle higher backpressures. waters.comresearchgate.net

For this compound analysis, UPLC can provide faster analysis times and improved separation efficiency, which is particularly advantageous for high-throughput screening and complex mixture analysis. waters.comamericanpharmaceuticalreview.com The enhanced resolution allows for better separation of this compound from its closely related metabolites and impurities. ijsra.netresearchgate.net UPLC is often coupled with high-resolution mass spectrometry (HRMS) to provide comprehensive structural information and accurate quantification. nih.gov

Spectrometric Techniques for Structural Elucidation and Quantificationphysionet.orgnih.govresearchgate.net

Spectrometric techniques are indispensable for the structural elucidation of this compound and its metabolites, as well as for their sensitive quantification.

Mass Spectrometry (MS and MS/MS) for Metabolite Identification and Trace Analysisphysionet.orgnih.govnih.gov

Mass Spectrometry (MS) is a crucial tool for the identification of drug metabolites. ijpras.com When coupled with chromatographic techniques like LC or GC, it provides a powerful platform for the analysis of complex biological samples. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the determination of elemental compositions of metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern is often unique to a specific molecule and can be used to confirm the structure of metabolites. This technique is essential for identifying the sites of metabolic transformations on the this compound molecule. lcms.cz The high sensitivity of modern MS instruments also allows for trace analysis, which is critical for detecting low-level metabolites in biological fluids. nih.gov

Table 3: Common Biotransformations Identified by Mass Spectrometry

Type of Transformation Mass Shift (Da) Description
Hydroxylation +16 Addition of a hydroxyl group (-OH)
N-demethylation -14 Removal of a methyl group from a nitrogen atom
Sulfoxidation +16 Oxidation of a sulfur atom to a sulfoxide (B87167)
Glucuronidation +176 Conjugation with glucuronic acid

| Sulfation | +80 | Conjugation with a sulfate (B86663) group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its metabolites. moravek.comnih.gov While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. copernicus.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, which is crucial for piecing together the complete structure of a metabolite. nih.gov The non-destructive nature of NMR allows for the recovery of the sample for further analysis. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Formic acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds. denovix.comhunterlab.com The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. denovix.comlibretexts.org For a compound like this compound, which possesses chromophoric groups within its tricyclic structure, UV-Vis spectroscopy offers a straightforward and rapid method for concentration measurement in solution. upi.eduresearchgate.net

The quantification relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. libretexts.org The law is expressed as: A = εbc, where 'A' is the absorbance, 'ε' is the molar absorptivity (a constant specific to the compound at a given wavelength), 'b' is the path length of the light through the sample, and 'c' is the concentration of the compound. libretexts.org

To determine the concentration of this compound in a sample, a calibration curve is first established. This involves preparing a series of standard solutions of known this compound concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). upi.edupro-analytics.net The λmax is chosen because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. technologynetworks.com A plot of absorbance versus concentration yields a calibration curve, which can then be used to determine the concentration of unknown samples by measuring their absorbance. upi.edu

Table 1: Hypothetical Calibration Data for this compound by UV-Vis Spectroscopy

The following table illustrates the generation of a standard curve for this compound analysis at a hypothetical λmax of 265 nm in methanol.

StandardConcentration (µg/mL)Absorbance (AU)
Blank00.000
12.50.155
25.00.310
310.00.620
415.00.930
520.01.240

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. For this compound analysis, particularly in biological or environmental samples, these techniques provide the high selectivity and sensitivity required to isolate the analyte from matrix interferences and accurately quantify it.

LC-MS/MS and GC-MS/MS Integration

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the cornerstones of modern analytical chemistry for drug confirmation and quantification. chromsystems.com

LC-MS/MS is often the preferred method for analyzing non-volatile and thermally labile compounds like this compound. chromsystems.com The technique separates compounds in a liquid mobile phase before they are ionized (commonly via electrospray ionization, ESI) and detected by a tandem mass spectrometer. wikipedia.org The use of tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. chromsystems.com This approach generally requires less sample preparation compared to GC-MS as derivatization is typically not needed. chromatographyonline.com

GC-MS/MS , historically a gold standard in drug testing, requires analytes to be volatile and thermally stable. chromsystems.com For a compound like this compound, a chemical derivatization step would likely be necessary to increase its volatility and improve its chromatographic properties before it can be analyzed by GC. chromatographyonline.com While robust, this additional step can increase sample preparation time and introduce potential variability. chromatographyonline.com

Table 2: Comparison of LC-MS/MS and GC-MS/MS for this compound Analysis

FeatureLC-MS/MSGC-MS/MS
Analyte State SolutionGas Phase
Derivatization Typically not requiredOften required for polar/non-volatile compounds
Ionization Soft ionization (e.g., ESI, APCI)Hard ionization (e.g., Electron Ionization - EI)
Sample Volume Generally smaller volumes required. painphysicianjournal.comLarger sample volumes may be needed. painphysicianjournal.com
Throughput High, with fast run times and simpler prep. nih.govCan be lower due to derivatization steps.
Applicability Ideal for polar, non-volatile, and thermally labile compounds. chromsystems.comBest for volatile and thermally stable compounds.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of polar and charged molecules in very small sample volumes. wikipedia.orgnih.gov Analytes are separated in a narrow capillary based on their charge-to-size ratio under the influence of a high electric field. wikipedia.org

For this compound, which has a basic nitrogen atom, analysis by CE-MS would involve protonating the molecule in an acidic buffer to impart a positive charge. The high resolving power of CE allows for the separation of this compound from closely related impurities or metabolites before it enters the mass spectrometer for detection. frontiersin.org The technique is noted for its minimal sample consumption and rapid analysis times. wikipedia.org

Table 3: Illustrative CE-MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
Capillary Fused-silica, 50 µm i.d., 80 cm lengthProvides the medium for electrophoretic separation.
Background Electrolyte (BGE) 50 mM Ammonium Acetate, pH 4.5Maintains pH, carries current, and protonates the analyte.
Separation Voltage +25 kVDrives the electrophoretic separation of ions.
Injection Mode Hydrodynamic (50 mbar for 5 s)Introduces a small, precise volume of sample.
Ionization Mode ESI PositiveGenerates positively charged ions for MS detection.
Sheath Liquid 50:50 Isopropanol:Water + 0.1% Formic AcidFacilitates a stable electrospray for ionization. frontiersin.org
MS Detection m/z range 100-500Scans for the mass-to-charge ratio of this compound and its fragments.

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for reliable quantitative analysis, especially when dealing with complex matrices such as urine, plasma, or tissue homogenates. phenomenex.comthermofisher.com The primary goals are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. thermofisher.com

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that isolates analytes from a liquid sample by partitioning them onto a solid sorbent. The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. thermofisher.com

Optimization for this compound would involve selecting an appropriate sorbent and optimizing the solvents used for the wash and elution steps. Given this compound's structure, a reversed-phase sorbent (like C18) or a cation-exchange sorbent could be employed. nih.govphenomenex.com Optimization aims to maximize the recovery of this compound while minimizing matrix effects. nih.gov

Table 4: Example of SPE Optimization for this compound from a Plasma Sample

Sorbent: Mixed-Mode Cation Exchange

StepConditionThis compound Recovery (%)Matrix Effect (%)
Wash 1 2% Formic Acid in Water>99-
Wash 2 (Option A) 100% Methanol9525
Wash 2 (Option B) 100% Acetonitrile9618
Wash 2 (Option C) 50:50 Acetonitrile:Methanol9421
Elution (Option A) 5% NH4OH in Methanol8510
Elution (Option B) 5% NH4OH in Acetonitrile8212
Elution (Option C) 5% NH4OH in 90:10 Methanol:Acetonitrile928

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. agroparistech.frwikipedia.org The efficiency of the extraction is determined by the partition coefficient of the analyte between the two phases. agroparistech.fr

For the extraction of this compound from an aqueous matrix like urine, the pH of the sample is a critical parameter. This compound is a basic compound; therefore, adjusting the sample pH to a basic value (e.g., pH 9-10) will neutralize its charge, making it more soluble in a non-polar organic solvent. phenomenex.com The choice of organic solvent is also crucial, with factors like polarity, density, and volatility being important considerations. Several extractions may be performed to improve recovery. agroparistech.fr

Table 5: Comparison of Solvents for LLE of this compound from an Aqueous Sample (pH 9.5)

Extraction SolventPolarity IndexRecovery (single extraction)Emulsion Formation
Hexane 0.1ModerateLow
Methyl-tert-butyl ether (MTBE) 2.5HighLow
Ethyl Acetate 4.4HighModerate
Dichloromethane 3.1Very HighHigh

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

Computational methods such as molecular docking, molecular dynamics, and quantum chemistry are standard tools in drug discovery and molecular biology for understanding how a molecule like this compound might interact with biological targets. upc.edunih.govmpg.de These techniques allow scientists to predict the binding modes of a ligand to a protein, analyze the stability of the resulting complex, and study the electronic properties of the molecule. upc.edursc.orgmdpi.com However, the application of these specific computational techniques to this compound has not been documented in the accessible scientific literature.

General information about this compound is available in chemical databases like PubChem, which provide details on its chemical structure, formula (C₁₈H₁₉NS₂), and other physical properties. nih.govnih.gov There are also mentions of this compound in broader pharmacological studies, often in comparison with other compounds like Pizotifen (B1678498), typically focusing on physiological or therapeutic effects rather than computational analysis. medchemexpress.com One citation list vaguely references "Interactions of ligands with macromolecules: Rational design of specific..." in relation to this compound, but the source article containing specific data is not provided. sav.sk

Predicted binding modes and affinities: Molecular docking studies predict how a ligand fits into a receptor's binding site and the strength of this interaction, often expressed as binding energy. upc.edunih.gov No such predictions have been published for this compound.

Key amino acid residues for receptor interaction: These studies identify the specific amino acids within a receptor that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govresearchgate.net This information is absent for this compound.

Ligand dynamics and conformational changes: Molecular dynamics simulations provide insights into how the ligand and receptor move and change shape over time, which is crucial for understanding the binding process and mechanism of action. mdpi.comwhiterose.ac.uk There are no available simulation studies for this compound.

Electronic structure analysis: Quantum chemical calculations are used to understand the distribution of electrons in a molecule, which governs its reactivity and interactions. rsc.orgmdpi.comaspbs.com Specific quantum chemical analyses for this compound are not found in the literature.

Theoretical and Computational Investigations of Pipethiadene

De Novo Design and Virtual Screening of Pipethiadene Analogues

De novo design and virtual screening are computational techniques used to discover new molecules with desired biological activities. europa.eunih.gov De novo design involves building novel chemical structures from scratch, often piece-by-piece within the binding site of a target protein. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify those that are likely to bind to a specific target. sourceforge.iomdpi.com

In the context of this compound, these methods could be used to design and identify analogues with potentially improved properties. A typical workflow would start with a known biological target. A virtual screening campaign could then be launched, docking a library of commercially available or synthetically accessible compounds that are structurally similar to this compound against the target's binding site. The compounds would be scored based on their predicted binding affinity and interactions.

Alternatively, de novo design could be employed to generate novel molecular scaffolds that fit the target's binding site while retaining key pharmacophoric features of this compound. This could lead to the discovery of entirely new chemical classes of compounds.

The results of a hypothetical virtual screening could be summarized as follows:

Analogue IDModification from this compoundPredicted Binding Score (kcal/mol)Key Predicted Interaction
PIP-A01Hydroxy substitution on phenyl ring-8.5Hydrogen bond with Serine residue
PIP-A02Replacement of sulfur with oxygen-7.9Hydrophobic interaction with Leucine pocket
PIP-A03Methyl group on piperidine (B6355638) ring-8.2Cation-π interaction with Tyrosine residue
PIP-A04Bioisosteric replacement of thiepin ring-9.1Multiple hydrogen bonds and hydrophobic contacts

Computational Metabolomics and Biotransformation Prediction

Computational metabolomics involves the use of in silico tools to predict the metabolic fate of a compound. lhasalimited.org Understanding how a molecule like this compound is biotransformed in the body is critical, as its metabolites could have different efficacy or toxicity profiles. mdpi.comcam.ac.uk

Software tools like BioTransformer or MetaPredictor can predict the likely metabolites of a parent compound. nih.gov These programs use two main approaches: ligand-based methods, which rely on the chemical structure of the substrate, and structure-based methods, which model the interaction between the substrate and metabolic enzymes like Cytochrome P450s (CYPs). nih.govcreative-biolabs.com The software applies a series of known biotransformation rules (e.g., oxidation, hydrolysis, conjugation) to the input structure to generate a list of potential metabolites. news-medical.net

For this compound, a computational prediction might suggest several metabolic pathways. The sulfur atom in the thiepin ring could be susceptible to oxidation, forming a sulfoxide (B87167) or sulfone. The aromatic rings are potential sites for hydroxylation by CYP enzymes, and the secondary amine in the piperidine ring could undergo N-demethylation if it were an N-methylpiperidine derivative, or other phase I and phase II reactions.

A predicted metabolic pathway for this compound could be represented in the following table:

Predicted MetaboliteBiotransformation ReactionPredicted Enzyme Family
This compound S-oxideSulfoxidationCytochrome P450 (CYP)
Hydroxy-pipethiadeneAromatic HydroxylationCytochrome P450 (CYP)
This compound GlucuronideGlucuronidation (at hydroxylated metabolite)UDP-glucuronosyltransferase (UGT)

Q & A

Q. What are the key physicochemical properties of Pipethiadene that influence experimental design?

Methodological Answer: Prioritize determining solubility (in solvents like DMSO or aqueous buffers), stability under varying pH/temperature, and partition coefficients (logP). Use HPLC for purity assessment (>95%) and differential scanning calorimetry (DSC) for melting point analysis. Stability studies should include accelerated degradation conditions (e.g., 40°C/75% RH) monitored via UV-Vis spectroscopy .

Q. What synthetic methodologies are validated for this compound preparation in academic settings?

Methodological Answer: Opt for multi-step synthesis routes with intermediates characterized by 1H^1H-NMR and LC-MS. For reproducibility, document reaction conditions (catalyst loading, temperature, inert atmosphere) and purification techniques (e.g., column chromatography with silica gel, recrystallization solvents). Include yield optimization tables comparing solvent systems (e.g., EtOAc/hexane vs. DCM/MeOH) .

Q. How should researchers design in vitro assays to assess this compound’s biological activity?

Methodological Answer: Use dose-response curves (e.g., 0.1–100 µM) in cell lines relevant to the target pathway (e.g., cancer: HeLa, A549). Include positive controls (e.g., cisplatin) and validate assays via triplicate runs with statistical significance (p<0.05, ANOVA). Account for solvent cytotoxicity by testing vehicle-only controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch compound variability via NMR fingerprinting .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s structural stability under physiological conditions?

Methodological Answer: Employ 13C^{13}C-NMR and X-ray crystallography to confirm bond angles and stereochemistry. For stability, use dynamic light scattering (DLS) in simulated biological fluids (e.g., PBS, pH 7.4) and track degradation products via high-resolution mass spectrometry (HRMS) over 72 hours .

Q. What computational strategies are effective for modeling this compound’s interaction with target proteins?

Methodological Answer: Use molecular docking (AutoDock Vina) with flexible side-chain residues and validate via molecular dynamics simulations (GROMACS, 100 ns). Compare binding energies (ΔG) across homology models and crystallographic structures. Cross-validate with SPR (surface plasmon resonance) for kinetic binding data (kon/koff) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for pharmacological studies?

Methodological Answer: Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like reaction time and catalyst purity. Use principal component analysis (PCA) on NMR/LC-MS data to identify outlier batches. Establish acceptance criteria (e.g., ±5% purity, RSD <2% for yield) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50. Use Bayesian hierarchical models for multi-experiment data integration. Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Q. How can researchers differentiate between off-target effects and true mechanism-of-action for this compound?

Methodological Answer: Combine CRISPR-Cas9 knockout screens of putative targets with proteomics (TMT labeling). Validate hits using orthogonal assays (e.g., thermal shift assay for target engagement). Apply pathway enrichment analysis (Gene Ontology, KEGG) to contextualize findings .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical rigor in preclinical this compound studies?

Methodological Answer: Adopt ARRIVE 2.0 guidelines for in vivo studies, reporting sample size justification, randomization, and blinding. For human cell lines, verify ethical sourcing (e.g., ATCC certifications). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.